4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Description
4-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a pyrimidine derivative featuring a 2-fluorobenzoyl-substituted piperazine ring at the 4-position and methoxy/methyl groups at the 6- and 2-positions, respectively. Pyrimidine-based compounds are critical in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The fluorine atom on the benzoyl group enhances metabolic stability and binding affinity to target proteins, while the methoxy group may influence solubility and electronic distribution .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBZYFFNBNRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but studies have shown that it can act as an inhibitor or modulator of certain biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its combination of a 2-fluorobenzoyl-piperazine moiety and a methoxy/methyl-substituted pyrimidine core. Below is a comparison with key analogues:
Table 1: Structural and Molecular Comparison
Functional Group Impact on Pharmacokinetics and Activity
- Fluorinated Groups: The 2-fluorobenzoyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogues like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in enzymes .
- Piperazine vs.
- Methoxy Group: The 6-methoxy substituent may improve solubility relative to bulkier groups like benzimidazole in the thienopyrimidine derivative from , though this depends on the overall molecular context .
Biological Activity
4-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a pyrimidine structure, with a fluorobenzoyl group and a methoxy substituent. Its molecular formula is , and it possesses unique characteristics that contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives, including those similar to 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine, indicated moderate to excellent antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine | E. coli | 18 |
| Similar Derivative A | S. aureus | 20 |
| Similar Derivative B | P. aeruginosa | 15 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Notably, studies have reported that derivatives containing the piperazine moiety can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one derivative was shown to exhibit IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16F10 (Melanoma) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 8.3 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
The biological activity of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which plays a role in melanin production. This inhibition can lead to reduced pigmentation in melanoma cells .
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at various phases, particularly at the G1/S checkpoint, thereby preventing cancer cell proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been demonstrated in multiple studies, where the compound triggers intrinsic apoptotic signals leading to cell death.
Case Studies
A recent evaluation focused on the synthesis and biological evaluation of new piperazine derivatives structurally related to our compound. The study found that these derivatives exhibited significant inhibitory effects on Agaricus bisporus tyrosinase, demonstrating their potential as antimelanogenic agents without cytotoxic effects on normal cells . This suggests a promising avenue for developing therapeutic agents targeting hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
